molecular formula C21H18N2OS B399190 N-(diphenylacetyl)-N'-phenylthiourea

N-(diphenylacetyl)-N'-phenylthiourea

Cat. No.: B399190
M. Wt: 346.4g/mol
InChI Key: YUNNQDOYBQWFGX-UHFFFAOYSA-N
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Description

N-(Diphenylacetyl)-N'-phenylthiourea is a thiourea derivative characterized by a diphenylacetyl group attached to the nitrogen of the thiourea backbone. Thiourea derivatives are widely studied for their biological activities, particularly as anticancer agents, due to their ability to inhibit enzymes like EGFR and SIRT1 . The synthesis typically involves reacting phenyl isothiocyanate with amines or acylated precursors under reflux conditions . Structural studies, such as X-ray crystallography, reveal that the diphenylacetyl moiety enhances planarity and stabilizes intermolecular interactions, which may influence bioactivity .

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4g/mol

IUPAC Name

2,2-diphenyl-N-(phenylcarbamothioyl)acetamide

InChI

InChI=1S/C21H18N2OS/c24-20(23-21(25)22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25)

InChI Key

YUNNQDOYBQWFGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Table 1: Key Thiourea Derivatives and Their Properties
Compound Name Substituents Cytotoxic Activity (IC₅₀) Binding Affinity (kcal/mol) Key Findings Reference
N-(Diphenylacetyl)-N'-phenylthiourea Diphenylacetyl, phenyl Not reported Not reported Structural stability via crystal packing
N-(4-Trifluoromethyl-benzoyl)-N'-phenylthiourea 4-CF₃-benzoyl, phenyl 0.37 mM (MCF-7) -8.2 (EGFR) Highest cytotoxicity in MCF-7 cells
N-(4-Methoxy-benzoyl)-N'-phenylthiourea 4-OCH₃-benzoyl, phenyl 0.38 mM (MCF-7) -7.3 (EGFR) Moderate activity; methoxy group reduces lipophilicity
N-(2,4-Dichloro-benzoyl)-N'-phenylthiourea 2,4-Cl₂-benzoyl, phenyl <0.5 μM (MCF-7, T47D) Not reported Superior to hydroxyurea in cytotoxicity
N-(4-t-Butylbenzoyl)-N'-phenylthiourea 4-t-butylbenzoyl, phenyl IC₅₀: 12–25 μM (MCF-7, HeLa) -7.8 (EGFR), -6.9 (SIRT1) Dual inhibition of EGFR/SIRT1; selective for cancer cells

Substituent Effects on Activity

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance cytotoxicity by increasing lipophilicity and target binding. For example, 4-CF₃ and 2,4-Cl₂ derivatives show IC₅₀ values below 0.5 μM, attributed to stronger hydrophobic interactions with EGFR .
  • Electron-Donating Groups (e.g., -OCH₃): Reduce activity slightly, as seen in the 4-OCH₃ derivative (IC₅₀: 0.38 mM), likely due to decreased membrane permeability .
  • Bulky Groups (e.g., t-butyl, diphenylacetyl): Improve selectivity. The t-butyl derivative exhibits low toxicity to normal Vero cells, while diphenylacetyl enhances crystallinity and stability .

Molecular Docking Insights

  • EGFR Inhibition: Derivatives with 4-CF₃ and 2,4-Cl₂ substituents show stronger binding to EGFR (PDB: 1M17) than erlotinib, a clinical EGFR inhibitor. The 4-CF₃ derivative’s binding score (-8.2 kcal/mol) indicates stable hydrogen bonds with Lys721 and Van der Waals interactions with hydrophobic pockets .
  • SIRT1 Inhibition: The t-butyl derivative binds to SIRT1 (-6.9 kcal/mol), disrupting NAD⁺-dependent deacetylation, a mechanism critical in cancer cell survival .

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